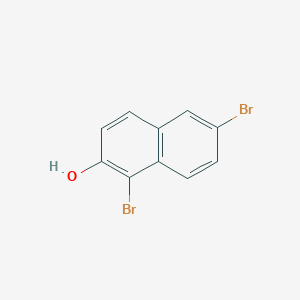

1,6-Dibromo-2-naphthol

概述

描述

1,6-Dibromo-2-naphthol (CAS 16239-18-2) is a brominated naphthol derivative with the molecular formula C₁₀H₆Br₂O and a molecular weight of 301.97 g/mol . It is a planar molecule with two bromine atoms at the 1- and 6-positions of the naphthalene ring and a hydroxyl group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions , debromination processes , and the preparation of pharmaceuticals and agrochemicals . Its physical properties include a melting point of 105–107°C and a purity of ≥98.5% in commercial grades .

准备方法

Synthetic Routes and Reaction Conditions:

1,6-Dibromo-2-naphthol can be synthesized through the bromination of 2-naphthol. The process involves the addition of bromine to 2-naphthol in the presence of acetic acid. The reaction is typically carried out in a round-bottomed flask fitted with a dropping funnel and a reflux condenser. The β-naphthol dissolves in glacial acetic acid, and bromine is added gradually. The mixture is then heated to boiling, and tin is added in portions to facilitate the reaction. The product is filtered, washed, and dried to obtain this compound .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process involves the careful addition of bromine to 2-naphthol in the presence of acetic acid, followed by purification steps to isolate the desired compound .

化学反应分析

Types of Reactions:

1,6-Dibromo-2-naphthol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form 6-bromo-2-naphthol using reducing agents such as hydriodic acid or stannous chloride in the presence of hydrochloric acid.

Common Reagents and Conditions:

Bromination: Bromine in acetic acid.

Reduction: Hydriodic acid, stannous chloride, and hydrochloric acid.

Major Products:

6-Bromo-2-naphthol: Formed by the reduction of this compound.

科学研究应用

1,6-Dibromo-2-naphthol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 1,6-dibromo-2-naphthol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

6-Bromo-2-naphthol (CAS 15231-91-1)

- Structure and Synthesis: 6-Bromo-2-naphthol lacks the bromine at the 1-position, giving it the formula C₁₀H₇BrO (MW: 223.06 g/mol). It is synthesized via the reduction of 1,6-dibromo-2-naphthol using agents like hydriodic acid, tin/HCl, or stannous chloride . Key Difference: The absence of the 1-bromine atom reduces steric hindrance, making 6-bromo-2-naphthol more reactive in nucleophilic substitutions compared to its dibromo counterpart .

Applications :

6,6′-Dibromo-1,1′-bi-2-naphthol (CAS 13185-00-7)

- Structure and Properties: This dimeric compound (C₂₀H₁₂Br₂O₂, MW: 444.12 g/mol) consists of two 6-bromo-2-naphthol units linked at the 1,1′-positions . Key Difference: The dimer exhibits conformational sensitivity in chiroptical spectroscopy (e.g., vibrational circular dichroism, VCD) due to hydroxyl group orientations, unlike the monomeric this compound .

- Synthesis and Reactivity: Prepared via oxidative coupling of 6-bromo-2-naphthol. Its extended π-system enhances π-π stacking in crystal structures, whereas this compound forms hydrogen-bonded dimers with methanol .

1,5-Dibromo-2-naphthol and Other Isomers

- Regioselectivity in Synthesis :

- This compound is synthesized by brominating β-naphthol in halogenated solvents (e.g., dichloroethane) , while 1,5-isomers require different catalysts or conditions.

- Key Difference : The 1,6-dibromo isomer is more reactive in selective debromination due to the proximity of bromines to the hydroxyl group, enabling efficient reduction to 6-bromo-2-naphthol .

Cross-Coupling Reactions

- This compound :

- Comparison with 6-Bromo-2-naphthol: The mono-bromo derivative undergoes faster coupling but lacks the regiochemical control offered by the dibromo compound’s dual reactive sites .

Debromination Pathways

- This compound :

- Comparison with Tetrabromonaphthalenes :

Spectroscopic and Crystallographic Properties

Chiroptical Spectroscopy

- 6,6′-Dibromo-1,1′-bi-2-naphthol :

Crystal Packing

- This compound: Forms hydrogen bonds with methanol (O–H⋯O) and Br⋯Br interactions (3.48–3.79 Å), stabilizing its crystal lattice .

- Comparison with 6-Bromo-2-naphthol :

Enzyme Inhibition

- This compound: Inhibits hepatitis C virus NS3 helicase, though less potently than tribromophenols like 2,4,6-tribromophenol .

- Comparison with Triclosan: While triclosan (a polychlorinated phenolic antimicrobial) targets enoyl-ACP reductase, this compound’s mechanism is helicase-specific .

生物活性

1,6-Dibromo-2-naphthol is a halogenated derivative of naphthol that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms at the 1 and 6 positions of the naphthol ring. This unique substitution pattern significantly influences its chemical reactivity and biological interactions. The compound can be synthesized through the bromination of 2-naphthol in acetic acid, yielding a product that serves as an intermediate in organic synthesis and other applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt critical biochemical pathways, which may explain its observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth and proliferation. For instance, studies have shown that it can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on its effects on cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Specific Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits various enzymes |

Study on NMDA Receptor Inhibition

A notable case study investigated the effects of this compound on NMDA receptors, which are implicated in neurodegenerative diseases. The study found that halogen substitution at the 1- or 6-position enhances inhibitory activity at these receptors. Specifically, the compound exhibited a potent inhibitory effect with IC50 values ranging from 3 to 7 μM against GluN2D-containing receptors . This finding suggests potential applications in treating conditions like Alzheimer's disease.

Anticancer Research

In another study assessing the anticancer properties of this compound, researchers observed significant reductions in tumor growth in animal models treated with the compound. The study concluded that the compound's ability to induce apoptosis could be leveraged for developing new cancer therapies.

常见问题

Basic Question: What are the most reliable synthetic routes for preparing 1,6-dibromo-2-naphthol, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via bromination of 2-naphthol using brominating agents such as pyridinium bromide perbromide or direct bromine under controlled conditions . Key parameters include temperature (optimized at 0–5°C to avoid over-bromination), solvent selection (aqueous acetic acid or alcohol-water mixtures), and stoichiometric control of bromine to prevent side reactions. Reduction methods using tin or stannous chloride with hydrochloric acid can also yield intermediates like 6-bromo-2-naphthol, which may further guide purity optimization . For reproducible results, monitor reaction progress via TLC or HPLC to isolate the dibrominated product before recrystallization.

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and bromine-induced deshielding effects .

- X-ray crystallography : Resolves planar molecular geometry (deviation <0.069 Å) and intermolecular interactions, such as O–H⋯O hydrogen bonds (2.70–2.85 Å) and Br⋯Br contacts (3.48–3.79 Å), which stabilize the crystal lattice .

- Mass spectrometry : Molecular ion peak at m/z 301.97 ([M]) confirms molecular weight .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill management : Collect spills using spark-proof tools and store in sealed containers for hazardous waste disposal .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .

Advanced Question: How can crystallization challenges of this compound be addressed to obtain high-purity single crystals?

Methodological Answer:

Crystallization in a 50% methanol/hexanes solvent system via slow evaporation (over 14 days) yields plate-like crystals suitable for X-ray analysis . Key considerations:

- Solvent polarity : Methanol enhances solubility, while hexanes induce gradual supersaturation.

- Temperature control : Maintain 20–25°C to avoid rapid nucleation.

- Crystal stability : Crystals decompose rapidly upon exposure to air; preserve in mother liquor until analysis.

Advanced Question: What mechanistic insights explain the role of this compound in peroxidase-catalyzed oxidation reactions?

Methodological Answer:

The compound acts as a peroxidase enhancer by stabilizing reactive intermediates in the enzyme’s catalytic cycle. Its planar naphthol ring facilitates π-stacking with heme groups (centroid-centroid distance: ~3.68 Å), while bromine atoms participate in halogen bonding with active-site residues, enhancing substrate binding affinity . Experimental validation involves kinetic assays (e.g., measuring and with/without the compound) and molecular docking simulations.

Advanced Question: How should researchers resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

Discrepancies in melting points or solubility data often arise from impurities or polymorphic forms. To address this:

Reproduce synthesis : Standardize bromination conditions (e.g., reagent purity, reaction time) .

Analytical cross-validation : Use DSC for melting point analysis and HPLC-MS to quantify impurities (<0.5% threshold) .

Crystallographic comparison : Compare unit cell parameters (e.g., space group ) with literature to identify polymorphic variations .

Advanced Question: What strategies optimize the use of this compound in chemiluminescent assays for immunodiagnostics?

Methodological Answer:

The compound stabilizes two-component chemiluminescent systems by:

- Radical scavenging : Bromine atoms quench side reactions, prolonging signal duration.

- Surface adsorption : Modify nanoparticles (e.g., silica-coated probes) with the compound to enhance luminescent dye retention .

Optimize concentration (typically 0.1–1.0 mM) via dose-response curves and validate using ELISA-based protocols with positive/negative controls.

属性

IUPAC Name |

1,6-dibromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKESFYLPKHQOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075100 | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16239-18-2 | |

| Record name | 1,6-Dibromo-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16239-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthol, 1,6-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dibromo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9S75P5MUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。